molecular formula C17H18O2 B1360527 3-(2-Methoxyphenyl)-4'-methylpropiophenone CAS No. 898769-63-6

3-(2-Methoxyphenyl)-4'-methylpropiophenone

Cat. No.: B1360527
CAS No.: 898769-63-6
M. Wt: 254.32 g/mol
InChI Key: BTLAISKGTPKYRQ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-4’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to the benzene ring and a propiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-4’-methylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2-methoxybenzene (anisole) reacts with 4’-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method offers mild reaction conditions and high functional group tolerance, making it a versatile approach for synthesizing complex aromatic compounds .

Industrial Production Methods

In an industrial setting, the production of 3-(2-Methoxyphenyl)-4’-methylpropiophenone may involve large-scale Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-4’-methylpropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds

Scientific Research Applications

3-(2-Methoxyphenyl)-4’-methylpropiophenone has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving aromatic ketones.

    Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing. It may also be explored as a precursor for drug development.

    Industry: It is used in the production of fine chemicals, fragrances, and flavoring agents. Its derivatives may find applications in the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-4’-methylpropiophenone depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)propionic acid: This compound shares the methoxyphenyl group but differs in the presence of a carboxylic acid group instead of a ketone.

    4’-Methoxypropiophenone: Similar in structure but with a methoxy group at the para position instead of the ortho position.

    2-Methoxyacetophenone: Contains a methoxy group and a ketone, but the ketone is directly attached to the benzene ring.

Uniqueness

3-(2-Methoxyphenyl)-4’-methylpropiophenone is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both a methoxy group and a propiophenone structure allows for diverse chemical transformations and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-13-7-9-14(10-8-13)16(18)12-11-15-5-3-4-6-17(15)19-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLAISKGTPKYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644160
Record name 3-(2-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-63-6
Record name 3-(2-Methoxyphenyl)-1-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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